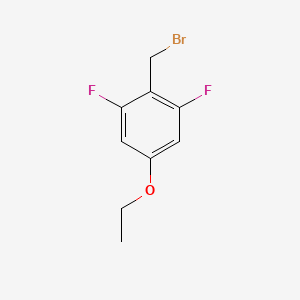

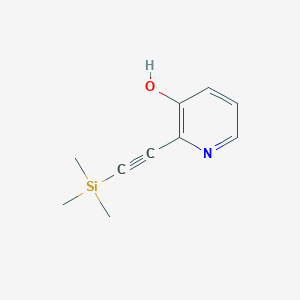

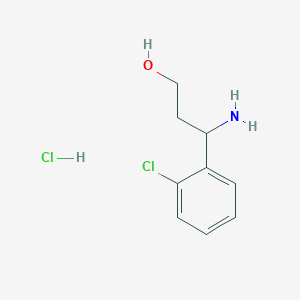

![molecular formula C17H25N3O4 B1439813 tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate CAS No. 950772-97-1](/img/structure/B1439813.png)

tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate

Übersicht

Beschreibung

The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance, odor, and other physical characteristics.

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product. The synthesis can be analyzed by studying the mechanism of the reaction, which involves the step-by-step sequence of reactions leading to the formation of the product.Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the study of the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, reactivity, etc.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Methods : Tert-Butyl 4-[(5-Methyl-2-Nitrophenyl)Amino]-Piperidine-1-Carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, Liu Ya-hu (2010) synthesized tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate through a simple, low-cost amination process, which is significant for the production of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Structural Analysis and Characterization : Zhi-Ping Yang et al. (2021) conducted a detailed study on tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, employing techniques like FT-IR, NMR spectroscopy, and X-ray diffraction for structural confirmation. This research enhances the understanding of the molecular structure and stability of related compounds (Yang et al., 2021).

Chemical Reactions and Stability : Binliang Zhang et al. (2018) developed a synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate in small molecule anticancer drugs. Their work contributes to the ongoing development of effective cancer therapeutics (Zhang et al., 2018).

Applications in Drug Development

Anticancer Research : The synthesis of intermediates like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate contributes significantly to the development of small molecule anticancer drugs. Zhang et al. (2018) emphasize the importance of such compounds in the creation of new anticancer therapies (Zhang et al., 2018).

Biologically Active Compounds : Research by Liu Ya-hu (2010) and others highlights the role of tert-Butyl 4-[(5-Methyl-2-Nitrophenyl)Amino]-Piperidine-1-Carboxylate derivatives in the synthesis of biologically active compounds, particularly in the field of medicinal chemistry (Liu Ya-hu, 2010).

Technological Implications

Synthetic Methodology Optimization : The research by Binliang Zhang et al. (2018) not only focuses on synthesis but also on optimizing the synthetic methodology, which is crucial for efficient and scalable production of pharmaceutical intermediates (Zhang et al., 2018).

Structural and Conformational Analysis : The work of Zhi-Ping Yang et al. (2021) on tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate provides in-depth insight into the molecular electrostatic potential and frontier molecular orbitals, crucial for understanding the reactivity and interactions of these compounds (Yang et al., 2021).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the possible hazards it may pose. It includes its toxicity, flammability, environmental impact, etc.

Zukünftige Richtungen

This involves discussing the potential applications of the compound and areas of future research.

Eigenschaften

IUPAC Name |

tert-butyl 4-(5-methyl-2-nitroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-12-5-6-15(20(22)23)14(11-12)18-13-7-9-19(10-8-13)16(21)24-17(2,3)4/h5-6,11,13,18H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFYDXYPTLYVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])NC2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679744 | |

| Record name | tert-Butyl 4-(5-methyl-2-nitroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate | |

CAS RN |

950772-97-1 | |

| Record name | tert-Butyl 4-(5-methyl-2-nitroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

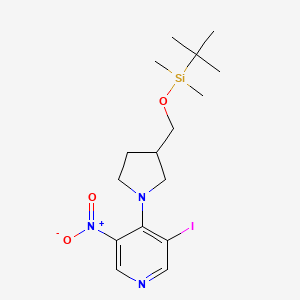

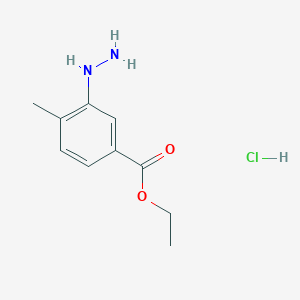

![N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide](/img/structure/B1439730.png)

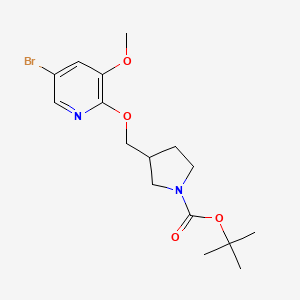

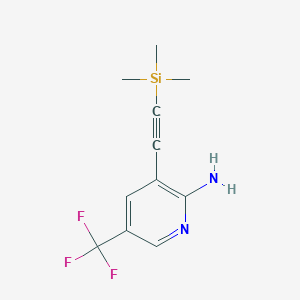

![2-Bromo-N-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439734.png)

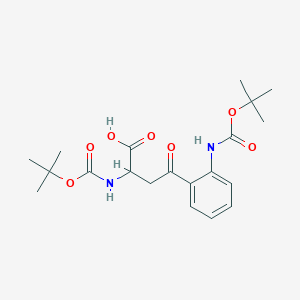

![4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1439739.png)

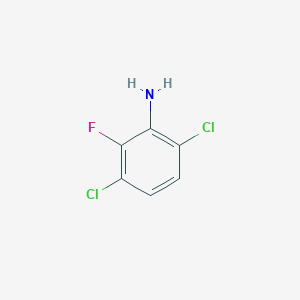

![2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline](/img/structure/B1439740.png)

![2-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1439742.png)